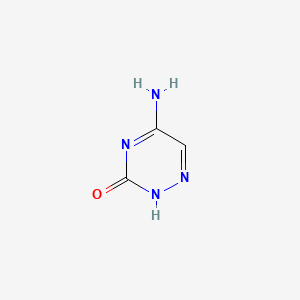

5-Amino-1,2,4-triazin-3(2H)-one

Beschreibung

General Significance of Nitrogen-Containing Heterocycles in Organic Chemistry Research

Nitrogen-containing heterocyclic compounds are organic molecules that incorporate at least one nitrogen atom within a ring structure. numberanalytics.comwisdomlib.org Their importance in organic synthesis is immense, serving as versatile building blocks for a wide array of applications. numberanalytics.com These compounds are fundamental to the development of pharmaceuticals, agrochemicals, dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com Many exhibit significant biological activity, forming the basis for numerous antibacterial, antiviral, and anticancer drugs. numberanalytics.comopenmedicinalchemistryjournal.com The structural diversity and reactivity of nitrogen heterocycles allow for extensive chemical modifications, enabling the creation of novel compounds with tailored properties. numberanalytics.com

Overview of 1,2,4-Triazine (B1199460) Core Structures and their Research Relevance

The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms. ijpsr.info This core structure is a prominent scaffold in a multitude of pharmacologically active compounds. nih.gov Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. ijpsr.infonih.gov The versatility of the 1,2,4-triazine ring allows for the introduction of various substituents, leading to the development of potent and selective therapeutic agents. researchgate.net For instance, the antiviral drug azaribine (B1665923) and the antiepileptic lamotrigine (B1674446) both feature a 1,2,4-triazine core. researchgate.net

Historical Development and Early Research on 1,2,4-Triazin-3(2H)-one Chemistry

The synthesis of 1,2,4-triazines has been a subject of interest for over a century, with classical methods like the Bamberger triazine synthesis laying the groundwork for more advanced techniques. wikipedia.org Early research focused on the condensation of 1,2-dicarbonyl compounds with amidrazones to form the 1,2,4-triazine ring. wikipedia.org The development of synthetic routes to 1,2,4-triazin-3(2H)-ones, a specific class of 1,2,4-triazines, involved reactions such as the cyclization of β-keto-N-acylsulfonamides with hydrazine (B178648) salts. organic-chemistry.org These early investigations paved the way for the exploration of their chemical properties and potential applications.

Specific Research Focus on the 5-Amino-1,2,4-triazin-3(2H)-one Scaffold

In recent years, the this compound scaffold has attracted considerable research interest. This is due in part to the discovery of its role in potent and selective inhibitors of various enzymes. For example, derivatives of 3-amino-1,2,4-triazine have been developed as selective inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1), a target in cancer therapy. nih.gov The synthesis of this scaffold often involves the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with various reagents to introduce the amino group at the 5-position. researchgate.net The ability of the amino-triazine core to form critical hydrogen bonding interactions within the active sites of biological targets makes it a valuable pharmacophore in drug design. nih.govacs.org

Interactive Data Table: Physicochemical Properties of Related Compounds

Below is an interactive table summarizing key physicochemical properties of compounds related to this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 3-Amino-1,2,4-triazine | C3H4N4 | 96.09 | 174-177 | sigmaaldrich.com |

| Melamine | C3H6N6 | 126.12 | >300 | youtube.com |

| 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | 249.27 | - | jmchemsci.com |

| 4-amino-1,2,4-triazin-5-one | C3H4N4O | 112.09 | - | google.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-2-1-5-7-3(8)6-2/h1H,(H3,4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXNJCYYMRMXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239274 | |

| Record name | 6-Azacytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-85-1 | |

| Record name | 5-Amino-1,2,4-triazin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azacytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 931-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Azacytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2,4-triazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 1,2,4 Triazin 3 2h One and Its Derivatives

Classical Approaches to the 1,2,4-Triazin-3(2H)-one Ring System

Traditional methods for the synthesis of the 1,2,4-triazin-3(2H)-one core often rely on cyclization and condensation reactions from readily available acyclic precursors. These established routes provide a reliable foundation for the preparation of a wide array of derivatives.

Cyclization Reactions from Precursors

The formation of the 1,2,4-triazine (B1199460) ring is frequently achieved through the cyclization of open-chain compounds containing the necessary nitrogen and carbon atoms. Key precursors in these reactions include thiosemicarbazide (B42300), aminoguanidine (B1677879), and isatin (B1672199) derivatives.

Thiosemicarbazide: Thiosemicarbazide and its derivatives are versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazines. researchgate.netresearchgate.net The reaction of thiosemicarbazide with α-dicarbonyl compounds, such as benzil, in a suitable solvent like ethanol (B145695) under reflux, leads to the formation of 5,6-disubstituted-1,2,4-triazin-3(2H)-ones or their corresponding 3-thioxo analogues. jmchemsci.com For instance, the condensation of (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid with thiosemicarbazide, followed by cyclization, yields 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one. scirp.org Microwave-assisted condensation of aromatic 1,2-diketones with thiosemicarbazide in a green solvent mixture has also been reported for the synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives. researchgate.net

Aminoguanidine: Aminoguanidine is another crucial precursor for the synthesis of 1,2,4-triazine derivatives. The reaction of aminoguanidine bicarbonate with dibenzoyl in n-butanol under reflux is a known method to form the 1,2,4-triazine core. ymerdigital.com Similarly, refluxing 4,4'-difluorobenzil (B1266174) with aminoguanidine bicarbonate in n-butanol can yield 3-amino-5,6-di(4'fluorophenyl)-1,2,4-triazine. ijisrt.com The direct condensation of aminoguanidine hydrochloride with carboxylic acids has been utilized for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, which are structurally related to the target triazinones. researchgate.net A procedure for synthesizing 3-amino-1,2,4-triazole involves heating aminoguanidine bicarbonate with formic acid. orgsyn.org

Isatin Derivatives: Isatin (1H-indole-2,3-dione) and its derivatives serve as valuable starting materials for the synthesis of fused 1,2,4-triazine systems. nih.gov The condensation of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones can produce Schiff bases, which are precursors to more complex heterocyclic systems. nih.gov Furthermore, novel 1,2,4-triazine-isatin conjugates have been synthesized through a one-pot reaction involving 1,2,4-triazine and isatin derivatives, showcasing the utility of this approach. ymerdigital.com The reaction of isatin with thiocarbohydrazide (B147625) in glacial acetic acid can lead to the formation of 4-amino-2,4-dihydro-3H- jmchemsci.comscirp.orgbeilstein-journals.orgtriazino[5,6-b]indole-3-thione. semanticscholar.org

Table 1: Examples of Cyclization Reactions from Precursors

| Precursor(s) | Reagent(s) | Product | Reference(s) |

| Thiosemicarbazide | Benzil | 5,6-diphenyl-1,2,4-triazine-3(2H)-thione | jmchemsci.com |

| Aminoguanidine Bicarbonate | Dibenzoyl | 1,2,4-triazine core | ymerdigital.com |

| Isatin | 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Schiff bases | nih.gov |

| Thiocarbohydrazide | Isatin | 4-amino-2,4-dihydro-3H- jmchemsci.comscirp.orgbeilstein-journals.orgtriazino[5,6-b]indole-3-thione | semanticscholar.org |

| Aminoguanidine Bicarbonate | 4,4'-difluorobenzil | 3-amino-5,6-di(4'fluorophenyl)-1,2,4-triazine | ijisrt.com |

Condensation and Ring-Closing Strategies

Condensation reactions followed by intramolecular cyclization are a cornerstone in the synthesis of the 1,2,4-triazin-3(2H)-one ring system. These strategies often involve the reaction of a compound containing a hydrazine (B178648) or a similar moiety with a 1,2-dicarbonyl compound or its equivalent.

A general approach involves the condensation of amides with 1,2-dicarbonyl compounds in the presence of a base to form an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate in situ. This intermediate is then cyclized with hydrazine hydrate (B1144303) to yield the substituted 1,2,4-triazine. researchgate.net Another established method is the diazotization of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles, followed by cyclization of the intermediate diazo compounds under acidic conditions to yield pyrazolo[3,4-d] jmchemsci.comscirp.orgymerdigital.comtriazin-4-ones. beilstein-journals.orgbeilstein-archives.orgnih.gov

A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides a route to 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org Furthermore, the synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones has been achieved through a solid-phase synthesis approach, which involves the reduction of a resin-bound nitrosamino acid to a hydrazine, followed by cyclization with 1,1-carbonyldiimidazole. nih.gov

Modern Synthetic Strategies for 5-Amino-1,2,4-triazin-3(2H)-one Analogues

Contemporary synthetic chemistry has introduced more efficient and environmentally friendly methods for the preparation of this compound analogues. These modern strategies often focus on reducing reaction times, improving yields, and minimizing waste.

One-Pot Reaction Systems

One-pot syntheses have gained prominence due to their efficiency in constructing complex molecules from simple starting materials in a single reaction vessel, thereby avoiding the isolation of intermediates. rsc.org A one-pot synthesis of substituted 1,2,4-triazines has been developed starting from amides, 1,2-dicarbonyl compounds, and hydrazine hydrate, where reagents are added stepwise without isolating the intermediates. researchgate.net Similarly, 1,3,5-triazine-2,4-dithione derivatives have been prepared via a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates. nih.gov The synthesis of novel 1,2,4-triazine-isatin conjugates has also been achieved through a one-pot reaction. ymerdigital.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. nih.gov This includes the use of alternative energy sources like microwaves and ultrasound, as well as employing environmentally benign solvents.

Microwave-assisted synthesis has been successfully used to prepare 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives through the condensation of aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent. researchgate.net The application of microwave technology has been reported as a new scope for 1,2,4-triazine synthesis. ijpsr.info Ultrasound-assisted methods have also been developed for the green synthesis of 1,3,5-triazine (B166579) derivatives in aqueous media, significantly reducing the use of organic solvents. mdpi.comambeed.com

Solvent-Free and Catalyst-Free Methodologies

To further enhance the green credentials of synthetic routes, solvent-free and catalyst-free methodologies are being explored. A catalyst-free, one-pot synthetic methodology has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives. nih.gov Additionally, a metal-free, multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. nih.gov An eco-friendly synthesis of (Z)-3-alkyl-5-(benzylidene/substituted benzylidene)-2N-(carbothioamido)-6-oxo-1,2,5,6-tetrahydro-1-NH-1,2,4-triazine derivatives has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without a catalyst. researchgate.net

Table 2: Modern Synthetic Strategies for 1,2,4-Triazine Derivatives

| Strategy | Precursors/Reagents | Conditions | Product Type | Reference(s) |

| One-Pot Synthesis | Amides, 1,2-dicarbonyl compounds, hydrazine hydrate | Stepwise addition, base | Substituted 1,2,4-triazines | researchgate.net |

| One-Pot Synthesis | Arylaldehydes, thiourea, orthoformates | Catalyst-free | 1,3,5-triazine-2,4-dithione derivatives | nih.gov |

| Microwave-Assisted | Aromatic 1,2-diketones, thiosemicarbazide | Green solvent | 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives | researchgate.net |

| Ultrasound-Assisted | Cyanuric chloride, amines | Aqueous media | 1,3,5-triazine derivatives | mdpi.comambeed.com |

| Catalyst-Free | Trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate | Metal-free, multi-component | 3-trifluoromethyl-1,2,4-triazoles | nih.gov |

| Solvent-Free/Catalyst-Free | Not specified | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as solvent | Substituted 1,2,4-triazine derivatives | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govbeilstein-journals.org This technology is particularly advantageous in heterocyclic chemistry, where it can overcome the challenges of slow reaction rates and the need for high temperatures. nih.gov

The application of microwave irradiation offers a rapid and efficient solvent-free method for synthesizing heterocyclic compounds, including derivatives of 1,2,4-triazine. nih.gov For instance, the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis can be effectively carried out in sealed reaction vials under controlled microwave conditions to produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This approach is suitable even for volatile starting materials and allows for significant rate enhancement and reduction of byproducts. nih.govmdpi.com A one-pot, three-component method for synthesizing 2-amino-substituted 7-amino-1,2,4-triazolo[1,5-a] mdpi.comnih.govnih.govtriazines from 3,5-diamino-1,2,4-triazoles, cyanamide, and triethyl orthoformate also benefits from microwave-assisted heating, highlighting advantages such as the use of readily available reagents, short reaction times, and operational simplicity. researchgate.net

The benefits of MAOS are attributed to the efficient and uniform heating of the reaction mixture, which minimizes thermal decomposition and side reactions. nih.gov This technique represents a green chemistry approach by often reducing solvent usage and energy consumption. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Triazole/Triazine Derivatives This table is representative of the microwave synthesis methodology for related heterocyclic systems.

| Starting Materials | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aminoguanidine bicarbonate, Propionic acid, HCl | 3-Amino-5-ethyl-1,2,4-triazole | 180 °C, 3 h | 86% | mdpi.com |

| 3,5-Diamino-1,2,4-triazoles, Cyanamide, Triethyl orthoformate | 2-Amino-substituted 7-amino-1,2,4-triazolo[1,5-a] mdpi.comnih.govnih.govtriazines | Microwave heating | Not specified | researchgate.net |

| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, Maleic anhydride | N-(2,5-dioxopyrrolyl)-1,2,4-triazine derivative | Microwave irradiation | Not specified | nih.gov |

Derivatization Strategies for this compound

The this compound scaffold possesses multiple reactive sites, including the ring nitrogen atoms, the exocyclic amino group, and the active methylene (B1212753) group (in tautomeric forms), allowing for extensive derivatization.

N-Alkylation and N-Acylation Reactions

Alkylation and acylation at the nitrogen atoms of the triazine ring are common strategies to modify the compound's properties. Selective N-alkylation can be challenging due to the presence of multiple nucleophilic nitrogen atoms. However, controlling reaction conditions such as the base, solvent, and alkylating agent can favor substitution at a specific nitrogen. For instance, N1-alkylation of 1,2,4-triazines can yield triazinium salts, which exhibit significantly increased reactivity in bioorthogonal ligations compared to the parent triazine. conicet.gov.ar

Acylation reactions, typically employing acyl chlorides or anhydrides, can introduce a variety of functional groups. These reactions can occur at the ring nitrogens or the exocyclic amino group. For example, the reaction of 2-amino mdpi.comnih.govnih.govtriazines with ketones can lead to N-( mdpi.comnih.govnih.govtriazine-2-yl) α-ketoamides and N-( mdpi.comnih.govnih.govtriazine-2-yl) amides through oxidation and oxidative C-C bond cleavage, respectively, under mild conditions. nih.gov

Functionalization of the Amino Group (e.g., Schiff Base Formation)

The exocyclic amino group at the C5 position is a key site for functionalization. One of the most common derivatizations is the formation of Schiff bases (or azomethines) through condensation with various aldehydes and ketones. nih.govdergipark.org.trmwjscience.com This reaction introduces an imine (-N=CH-) linkage, which can be a pharmacophore in its own right and also serves as an intermediate for further transformations. mdpi.com

The synthesis of Schiff bases from amino-triazoles or -triazines is typically achieved by refluxing the amino compound with a suitable aromatic or heteroaromatic aldehyde in a solvent like ethanol, often with a catalytic amount of acid. mdpi.com These reactions are versatile, allowing for the introduction of a wide range of substituents. nih.govnih.gov For example, new derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been obtained by reaction with various benzaldehydes. mdpi.com

Table 2: Synthesis of Schiff Bases from Amino-Triazole/Triazine Derivatives

| Amino Compound | Aldehyde/Ketone | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | Aromatic aldehydes | 3-((Aryl)methyleneamino)-1,2,4-triazole | Ultrasound, 3-5 min | nih.gov |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Substituted benzaldehydes | 4-((Aryl)methyleneamino)-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Not specified | mdpi.com |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | Schiff bases of the diamino triazole | Not specified | dergipark.org.tr |

Introduction of Fluorine and Phosphorus Moieties

The incorporation of fluorine atoms or fluorine-containing groups into heterocyclic structures is a well-established strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. scirp.orgresearchgate.net The synthesis of fluorine-containing 1,2,4-triazine derivatives can be achieved by using fluorinated precursors. For instance, refluxing 4,4'-difluorobenzil with aminoguanidine bicarbonate yields 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine. researchgate.net The introduction of fluorine can significantly enhance the biological properties of the resulting compounds. scirp.org

The addition of phosphorus moieties, such as phosphate (B84403) or phosphonate (B1237965) groups, is another important derivatization strategy, particularly for developing nucleotide analogues. nih.govmdpi.com Phosphorylation can be carried out on hydroxyl groups introduced into the triazine side chains. For example, 5'-phosphorylated 1,2,3-triazolyl nucleoside analogues have been synthesized using various phosphorylation methods, including the use of phosphorus oxychloride or phosphoramidite (B1245037) chemistry. mdpi.com These methods allow for the creation of dialkyl phosphates, diaryl phosphates, and phosphoramidates. nih.gov

Formation of Fused Heterocyclic Systems (e.g., triazinoindoles, triazolotriazines, triazoloquinazolines)

The this compound ring is a valuable synthon for the construction of fused heterocyclic systems. The presence of the amino group adjacent to a ring nitrogen facilitates cyclocondensation reactions with various bifunctional reagents to form an additional fused ring.

Triazolotriazines : The reaction of 3-amino-1,2,4-triazoles with reagents that introduce a C-N-C fragment is a common method for preparing nih.govmdpi.comnih.govtriazolo[1,5-a] mdpi.comnih.govnih.govtriazines. researchgate.netresearchgate.net For example, cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine is an effective route to synthesize 5,7-diamino nih.govmdpi.comnih.govtriazolo[1,5-a] mdpi.comnih.govnih.govtriazines. researchgate.net

Triazoloquinazolines : These fused systems can be synthesized from appropriately substituted triazole or quinazoline (B50416) precursors. For example, treating 2-(4-bromophenyl)-4-hydrazinoquinazoline (B5836991) with orthoesters can lead to the formation of nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolines. mdpi.com Depending on the reaction conditions, these can sometimes rearrange to the isomeric nih.govmdpi.comnih.govtriazolo[1,5-c]quinazolines. mdpi.commdpi.com

Triazinoindoles : The 1,2,4-triazinoindole core is found in various medicinally relevant compounds. researchgate.net These can be synthesized through reactions that form the triazine ring onto an indole (B1671886) scaffold or vice versa. The reactivity of the 5-amino-1,2,4-triazine core allows it to be a building block in such constructions.

These annulation reactions significantly expand the chemical space accessible from the simple aminotriazine (B8590112) core, leading to complex polycyclic structures with diverse properties. researchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Amino 1,2,4 Triazin 3 2h One

Reactivity of the 5-Amino Group

The 5-amino group of 5-Amino-1,2,4-triazin-3(2H)-one is a key functional group that readily participates in several chemical reactions. Its nucleophilic nature drives its reactivity towards electrophilic reagents.

Ammonolysis Reactions

While direct ammonolysis studies on this compound are not extensively documented in readily available literature, the reactivity of similar triazine systems suggests that the amino group can be displaced by other amines under certain conditions. For instance, in the solid-phase synthesis of 6-amino-1,3,5-triazine-2,4-diones, cleavage from the resin is achieved by direct nucleophilic substitution with a suitable amine. nih.gov This indicates that the carbon atom attached to the amino group in the triazine ring is susceptible to nucleophilic attack.

The proposed mechanism for such a substitution would likely involve the nucleophilic attack of an amine on the C5 position of the triazinone ring, leading to a tetrahedral intermediate. Subsequent elimination of the original amino group as ammonia (B1221849) or an amine would result in the formation of a new N-substituted derivative. The reaction conditions, such as temperature and the nature of the incoming amine, would significantly influence the reaction's feasibility and outcome.

Reactions with Isothiocyanates

The primary amino group of this compound is expected to react with isothiocyanates (R-N=C=S) to form the corresponding thiourea (B124793) derivatives. This reaction is a common and efficient method for the formation of C-N bonds. researchgate.netnih.gov The general mechanism involves the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate. wikipedia.org

This attack forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable thiourea. The reaction is typically carried out in a suitable solvent and may be influenced by the nature of the 'R' group on the isothiocyanate and the reaction conditions. nih.gov

Below is a table summarizing the expected products from the reaction of this compound with various isothiocyanates.

| Reactant A | Reactant B | Product |

| This compound | Phenyl isothiocyanate | 1-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)-3-phenylthiourea |

| This compound | Allyl isothiocyanate | 1-allyl-3-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)thiourea |

| This compound | Methyl isothiocyanate | 1-methyl-3-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)thiourea |

Reactivity of the 1,2,4-Triazinone Ring System

The 1,2,4-triazinone ring is an electron-deficient heterocyclic system, which makes it susceptible to nucleophilic attack and participation in certain types of cycloaddition reactions.

Nucleophilic Aromatic Substitution (ipso-substitution)

The 1,2,4-triazinone ring can undergo nucleophilic aromatic substitution (SNAr), particularly ipso-substitution, where a substituent other than hydrogen is replaced by a nucleophile. uni.lu This reactivity is enhanced by the presence of electron-withdrawing nitrogen atoms in the ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

In the case of a substituted this compound, a suitable leaving group at a position other than the amino group could be displaced by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. sigmaaldrich.com The first step, the attack of the nucleophile, is typically the rate-determining step. The stability of the intermediate anion plays a crucial role in the reaction's feasibility.

Aza-Diels-Alder Reactions

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring allows it to act as a diene in inverse-electron-demand aza-Diels-Alder reactions. acs.org In these reactions, the triazine reacts with an electron-rich dienophile. For instance, 1,2,3-triazines have been shown to react with ynamines to produce pyridazine (B1198779) derivatives. nih.gov A similar reactivity can be anticipated for the 1,2,4-triazinone ring system.

The reaction involves a [4+2] cycloaddition between the triazine (the aza-diene) and a dienophile. This is often followed by a retro-Diels-Alder reaction, leading to the expulsion of a small molecule, such as nitrogen gas, and the formation of a new heterocyclic ring.

Intramolecular Cyclization Pathways

The functional groups on the this compound core can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of complex polycyclic molecules. For example, derivatives of 1,2,4-triazines are used as precursors for the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netwikipedia.orgCurrent time information in Bangalore, IN.triazine sulfonamides through multi-step synthetic sequences that include cyclization.

Another example is the synthesis of 1,2,4-triazolo[1,5-d] researchgate.netwikipedia.orgCurrent time information in Bangalore, IN.triazine-2-amines through the thermolysis of 1H-tetrazol-5-amine in the presence of 1,2,4-triazine-5-carbonitriles. This reaction proceeds via an initial substitution followed by an intramolecular cyclization. These examples highlight the utility of the triazine scaffold in constructing more complex heterocyclic frameworks.

Oxidative Transformations

The oxidative transformation of this compound (ATO) is a crucial aspect of its environmental fate. Sunlight can induce the formation of reactive oxygen species (ROS) such as superoxide (B77818), hydroperoxyl radicals, and singlet oxygen, which participate in the degradation of environmental pollutants. nih.gov While superoxide is unlikely to cause hydrolysis and degradation of ATO due to high activation energy, the hydroperoxyl radical and singlet oxygen play significant roles. nih.gov

The hydroperoxyl radical can lead to a rapid and reversible hydrogen transfer from ATO. nih.gov More importantly, the attachment of the hydroperoxyl radical to the ATO molecule can induce its decomposition, contributing to its mineralization. nih.gov

Singlet oxygen exhibits higher reactivity towards ATO compared to the hydroperoxyl radical. nih.gov The degradation process initiated by singlet oxygen is a multi-step affair that begins with its attachment to the carbon atom of the C=N double bond in the triazine ring. nih.gov This initial step leads to the formation of an intermediate that subsequently undergoes recyclization, ring opening, and the sequential elimination of nitrogen gas, ammonia, and carbon dioxide. nih.gov An intermediate product, isocyanic acid, is also formed, which then hydrolyzes into ammonia and carbon dioxide. nih.gov Computational studies support the significant contribution of both singlet oxygen and the hydroperoxyl radical to the degradation of ATO into smaller inorganic compounds in the environment. nih.gov

In a different context, the oxidation of 4-amino-1,2,4-triazine herbicides, which are structurally related to ATO, using t-butylhydroperoxide catalyzed by Co(Salen) results in the specific deamination of the 4-amino group. colab.ws This reaction serves as a chemical model for the metabolic processes of these herbicides. colab.ws

Tautomeric Forms and Isomerization Dynamics

Tautomerism, the ready interconversion of structural isomers through the relocation of a proton, is a key characteristic of this compound. wikipedia.org This compound can exist in several tautomeric forms. Computational studies, specifically ab initio calculations, have been employed to determine the predominant tautomer among five possible isomers. nih.gov

These calculations, along with comparisons to X-ray crystallographic data, have confirmed that the This compound form is the most stable. nih.gov The structural geometry of the main molecular skeleton, as calculated by the B3LYP/6-311++G** density functional method, aligns well with experimental values. nih.gov This prototropic tautomerism, involving the migration of a hydrogen atom, is the most common form of tautomerism. wikipedia.org

The concept of tautomerism is distinct from resonance; tautomers are discrete chemical species with different atomic connectivity and geometries, whereas resonance structures are different representations of the electron distribution within a single molecule. wikipedia.org

Table 1: Investigated Tautomers of this compound (This table is for illustrative purposes based on the text and does not represent exhaustive computational data.)

| Tautomeric Form | Relative Stability | Key Structural Feature |

| This compound | Most Stable | Amide-like structure with C=O at position 3 and proton at N2. |

| Other possible isomers | Less Stable | Variations in the position of the exocyclic double bond and the proton on the ring nitrogens or the amino group. |

Chemical Degradation Pathways (e.g., hydrolytic, photolytic)

The chemical degradation of this compound (ATO) can proceed through several pathways, with photolytic degradation being a significant contributor, particularly in the presence of sunlight.

Photolytic Degradation:

As discussed under oxidative transformations, indirect photolysis plays a major role in the breakdown of ATO. nih.gov Sunlight facilitates the generation of reactive oxygen species (ROS) in water. nih.gov

Role of Hydroperoxyl Radical (HO₂•): This radical can abstract a hydrogen atom from ATO in a reversible reaction or attach to the molecule, initiating decomposition and mineralization. nih.gov

Role of Singlet Oxygen (¹O₂): Singlet oxygen is more reactive than the hydroperoxyl radical. nih.gov It attacks the C=N double bond of the triazine ring, leading to a cascade of reactions including ring opening and the eventual release of nitrogen gas, ammonia, and carbon dioxide. nih.gov Isocyanic acid is an intermediate in this pathway, which subsequently hydrolyzes. nih.gov

Computational studies have indicated that degradation induced by superoxide is less likely due to high activation energy barriers. nih.gov

Hydrolytic Degradation:

While photolytic pathways involving ROS are well-documented, specific studies focusing solely on the direct hydrolytic degradation of this compound under various pH conditions were not found in the provided search results. However, the degradation of related s-triazine compounds often involves hydrolysis. For instance, the degradation of some chlorinated s-triazines can proceed through hydrolysis, sometimes catalyzed by surfaces like clay minerals. uni-konstanz.de In the degradation pathway initiated by singlet oxygen, the intermediate isocyanic acid undergoes hydrolysis to ammonia and carbon dioxide. nih.gov

Table 2: Summary of Degradation Pathways for this compound

| Degradation Pathway | Initiating Species/Condition | Key Intermediates | Final Products | Citation |

| Indirect Photolysis | Hydroperoxyl Radical (HO₂•) | Radical adducts | Mineralized products | nih.gov |

| Indirect Photolysis | Singlet Oxygen (¹O₂) | Cyclic adduct, Isocyanic acid | Nitrogen gas, Ammonia, Carbon dioxide | nih.gov |

| Hydrolysis | Water (as part of a larger pathway) | Isocyanic acid | Ammonia, Carbon dioxide | nih.gov |

Investigation of Molecular Interactions and Biochemical Mechanisms

Enzyme Inhibition Studies

The structural scaffold of 5-amino-1,2,4-triazin-3(2H)-one has proven to be a versatile template for the design of potent and selective enzyme inhibitors.

Derivatives of the 1,2,4-triazine (B1199460) scaffold have been investigated as inhibitors of d-amino acid oxidase (DAAO), a flavoenzyme that catabolizes d-amino acids. nih.gov Given that DAAO regulates the levels of d-serine, a co-agonist at the glycine (B1666218) site of the N-methyl-d-aspartate (NMDA) receptor, inhibitors of this enzyme are of significant interest for their potential therapeutic applications in conditions like schizophrenia, where NMDA receptor hypofunction is implicated. nih.govjohnshopkins.eduveeva.com

A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives have been synthesized and evaluated as a new class of DAAO inhibitors. nih.gov Several of these compounds demonstrated potent inhibitory activity against human DAAO, with IC50 values reaching the nanomolar range. nih.gov For instance, 6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one and 3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one were identified as particularly potent inhibitors and also showed metabolic stability in mouse liver microsomes. nih.gov

Table 1: DAAO Inhibition by Selected Triazinedione Derivatives

| Compound | Structure | hDAAO IC50 (nM) |

|---|---|---|

| 6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one | Data not available | |

| 3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one | Data not available |

Data sourced from a study on 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives as DAAO inhibitors. nih.gov

Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme in protein biosynthesis, responsible for the charging of leucine (B10760876) to its cognate tRNA. nih.gov Its inhibition can halt protein synthesis, making it an attractive target for antimicrobial agents. nih.govnih.gov A class of compounds, 5-phenylamino-1,2,4-triazin-3-ones, has emerged as effective inhibitors of LeuRS, particularly from Mycobacterium tuberculosis (Mtb). nih.gov

Through screening of a large compound library, 5-(2-hydroxy-5-methyl-phenylamino)-6-methyl-2H- wikipedia.orgnih.govbiologists.comtriazin-3-one was identified as an initial hit, reducing the aminoacylation activity of Mtb LeuRS by 54% at a concentration of 100 µM. nih.gov Subsequent optimization led to the development of more potent analogs. Specifically, 5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H- wikipedia.orgnih.govbiologists.comtriazin-3-one and 5-(5-chloro-2-hydroxy-phenylamino)-2H- wikipedia.orgnih.govbiologists.comtriazin-3-one exhibited significant inhibitory activity with IC50 values of 7.6 µM and 7.2 µM, respectively, against Mtb LeuRS. nih.gov These compounds were found to interact with key amino acid residues in the leucyl-binding pocket of the enzyme. nih.gov

Table 2: Inhibition of Mtb LeuRS by 5-Phenylamino-1,2,4-triazin-3-one Derivatives

| Compound | IC50 (µM) |

|---|---|

| 5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H- wikipedia.orgnih.govbiologists.comtriazin-3-one | 7.6 |

| 5-(5-chloro-2-hydroxy-phenylamino)-2H- wikipedia.orgnih.govbiologists.comtriazin-3-one | 7.2 |

Data from a study on LeuRS inhibitors as antimicrobial agents. nih.gov

Mechanisms of Antifeedant Activity (e.g., Pymetrozine (B1663596) and chordotonal mechanoreceptors)

Pymetrozine, an insecticide belonging to the pyridine (B92270) azomethine class and a derivative of the 1,2,4-triazine heterocycle, exhibits a unique antifeedant activity. wikipedia.orgnih.gov Its mode of action involves the selective disruption of nerve function in insects, specifically targeting chordotonal mechanoreceptors. wikipedia.orgnih.gov These sensory organs are responsible for detecting vibrations and movements, playing a critical role in an insect's ability to orient itself and feed. biologists.comnih.govresearchgate.net

The primary site of action for pymetrozine is the transient receptor potential vanilloid (TRPV) channels within the chordotonal organs. wikipedia.org By binding to these ion channels, pymetrozine alters their normal activity, leading to a loss of stimulus-related responses. wikipedia.orgnih.gov This disruption can manifest as either a temporary tonic discharge or a complete cessation of spike activity in the sensory neurons. nih.govresearchgate.net The effect of pymetrozine on these receptors is often all-or-none. nih.govresearchgate.net Consequently, the insect is unable to properly insert its stylet into plant tissues for feeding, leading to starvation. nih.gov This highly selective mechanism of action makes pymetrozine particularly effective against sap-sucking insects like aphids and whiteflies. wikipedia.orgnih.gov

Interaction with Ion Channels (e.g., Sodium Channel Modulation)

While the interaction of pymetrozine with TRPV channels in insects is well-documented, research into the broader effects of this compound derivatives on other ion channels, such as sodium channels, is an ongoing area of investigation. The modulation of sodium channels is a known mechanism for many neuroactive compounds. Given the neurotoxic effects of pymetrozine in insects, it is plausible that other derivatives of this triazine scaffold could exhibit modulatory effects on vertebrate or invertebrate sodium channels. However, specific and detailed studies focusing on the direct interaction of this compound itself with sodium channels are not extensively reported in the currently available literature.

Antioxidant Mechanisms of Action (e.g., Free Radical Scavenging)

Certain derivatives of the 1,2,4-triazine nucleus have been reported to possess antioxidant properties. The mechanism behind this activity is often attributed to their ability to act as free radical scavengers. The nitrogen-rich heterocyclic ring system, along with various substituents, can donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. The specific antioxidant capacity and the precise mechanism can vary significantly depending on the substitution pattern on the triazine ring.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. scilit.comnih.govresearchgate.net For derivatives of this compound, SAR studies have provided valuable insights into their interactions with various molecular targets. researchgate.netnih.gov

In the context of LeuRS inhibition, SAR studies on 5-phenylamino-1,2,4-triazin-3-ones have revealed key structural features for potent activity. nih.gov For example, the presence of a hydroxyl group at the 2-position and a chloro group at the 5-position of the phenylamino (B1219803) moiety, as seen in 5-(5-chloro-2-hydroxy-phenylamino)-2H- wikipedia.orgnih.govbiologists.comtriazin-3-one, was found to be critical for high inhibitory potency against Mtb LeuRS. nih.gov Modifications at the 6-position of the triazine ring also influence activity. nih.gov

For DAAO inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold, the nature of the substituent at the 3-position of the triazine ring plays a significant role in determining inhibitory potency. nih.gov The introduction of phenethyl or substituted (naphthalen-2-yl)methylthio groups at this position led to compounds with nanomolar IC50 values. nih.gov These findings highlight the importance of the size, shape, and electronic properties of the substituent in achieving effective binding to the active site of DAAO. nih.gov

The antifeedant activity of pymetrozine also provides a clear SAR example. The pyridyl moiety is essential for its selective action on insect chordotonal mechanoreceptors, as its phenyl analogue is inactive. biologists.com This indicates a strict structural requirement for the interaction with the TRPV channel target.

Influence of Substituent Effects on Binding Affinity

The binding affinity of derivatives based on the this compound core is highly sensitive to the nature of the substituents attached to it. Research into the development of inhibitors for targets like Fyn tyrosine kinase has provided significant insights into these structure-activity relationships (SAR). nih.govunipi.it

A key study began with the hit compound VS6 (3-(benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one) , which demonstrated a micromolar inhibition of Fyn kinase with an IC50 value of 4.8 μM. nih.gov Computational modeling and subsequent chemical synthesis were employed to explore how modifications to this initial structure could enhance binding affinity. The investigation focused on substitutions at the C3 and C6 positions of the triazinone ring.

The replacement of the 6-methyl group of VS6 with a hydrogen atom was explored. This modification, leading to compound 2 , resulted in a complete loss of inhibitory activity against Fyn kinase. This finding underscores the critical importance of having a substituent at the C6 position for effective binding.

Further optimization led to the synthesis of compound 3 , where the 3-(benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-ylamino) group of VS6 was replaced with a (3,4,5-trimethoxyphenyl)amino moiety. This change resulted in a significant improvement in potency, with compound 3 exhibiting an IC50 of 0.76 μM, making it approximately six times more active than the original hit compound, VS6. nih.gov This enhancement suggests that the trimethoxyphenyl group provides a more favorable set of interactions within the Fyn kinase binding site compared to the benzodioxole group.

These findings clearly demonstrate that even subtle changes to the substituents on the this compound scaffold can have a dramatic impact on binding affinity. The electronic nature and steric bulk of the substituents at both the C3-amino and C6 positions are critical determinants of inhibitory potency.

Table 1: Influence of Substituents on Fyn Kinase Inhibition

| Compound | C3-amino Substituent | C6 Substituent | Fyn IC50 (μM) |

|---|---|---|---|

| VS6 | Benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-ylamino | Methyl | 4.8 |

| Compound 2 | Benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-ylamino | Hydrogen | > 50 (Inactive) |

| Compound 3 | (3,4,5-trimethoxyphenyl)amino | Methyl | 0.76 |

Steric and Electronic Requirements for Interaction

The interaction of the this compound core with its biological targets is governed by a precise set of steric and electronic requirements. Molecular modeling studies, particularly for Fyn kinase inhibitors, have elucidated the key features of this binding. nih.govunipi.it

The core triazinone scaffold primarily functions as a hinge-binder. The binding mode involves the formation of two crucial hydrogen bonds between the N4 nitrogen and the C5-exocyclic amino group of the triazinone ring and the backbone of a key amino acid residue in the hinge region of the kinase, typically Met341. This bidentate hydrogen bond interaction anchors the inhibitor in the ATP-binding site.

The substituent at the C6 position plays a vital steric role. As demonstrated by the inactivity of the 6-H analog (compound 2 ), a substituent at this position is necessary for productive binding. nih.gov This group likely fits into a small hydrophobic pocket, and its presence is essential for the correct orientation of the entire molecule within the binding site, ensuring the proper alignment for the hinge-binding hydrogen bonds.

The substituent attached to the C3-amino group extends into a larger, more solvent-exposed region of the ATP-binding site. The significant increase in potency observed when moving from the benzodioxole moiety in VS6 to the 3,4,5-trimethoxyphenyl group in compound 3 highlights the electronic and steric opportunities in this area. nih.gov The trimethoxyphenyl group is able to form more favorable interactions, potentially through additional hydrogen bonds or van der Waals contacts, that are not possible for the smaller benzodioxole group. This suggests that the binding pocket can accommodate relatively bulky, electron-rich aromatic systems at this position, and that optimizing interactions in this region is a key strategy for enhancing affinity.

In a related context, studies on 3-amino-1,2,4-triazine derivatives as inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) also revealed the importance of the scaffold in fitting within the ATP-binding site, further confirming the role of this heterocyclic system as a privileged structure for kinase inhibition. nih.gov

Electronic Requirement: A bidentate hydrogen bond donor/acceptor pair on the triazinone core for hinge binding.

Steric Requirement (C6): A small, likely hydrophobic, substituent is required at the C6 position to occupy a specific pocket and ensure proper inhibitor orientation.

Steric/Electronic Requirement (C3-amino): The binding site can accommodate larger, functionalized aromatic groups that can form additional favorable interactions, offering a prime location for potency optimization.

Advanced Research Applications Non Clinical Focus

Research in Agrochemical Development

The 1,2,4-triazine (B1199460) core is a well-established pharmacophore in the agrochemical industry. Derivatives have been investigated for a range of applications, including herbicidal and insecticidal activities.

Herbicidal Activity and Target Pathways (e.g., phytoene (B131915) desaturation inhibition)

While various triazinone and related triazolinone compounds have been successfully developed as commercial herbicides, research into the specific herbicidal actions of 5-Amino-1,2,4-triazin-3(2H)-one is an ongoing area of exploration. researchgate.net The general class of triazolinone herbicides is noted for being relatively benign to the environment. researchgate.net

A key mechanism of action for bleaching herbicides is the inhibition of carotenoid biosynthesis. researchgate.net One critical enzyme in this pathway is phytoene desaturase (PDS). When the PDS enzyme's function is blocked, carotenoid synthesis is prevented, leading to the degradation of chlorophyll, a whitening or "bleaching" of the plant tissue, and eventual plant death. researchgate.net Although this is a known herbicidal pathway, the direct inhibitory activity of this compound on phytoene desaturase has not been definitively established in the reviewed literature. However, the structural similarity to other active heterocyclic herbicides suggests it remains a plausible area for future investigation.

Insecticidal Activity Research (e.g., pymetrozine (B1663596) analogues)

The 1,2,4-triazinone structure is central to the insecticide pymetrozine, a novel non-biocidal agent highly effective against piercing-sucking pests like aphids and whiteflies. globalscitechocean.comgoogle.com Research has demonstrated that the amino-triazinone core, exemplified by this compound, is a critical precursor in the synthesis of pymetrozine. google.com

Patented synthetic routes show that an "aminotriazinone" intermediate is condensed with nicotinaldehyde (also known as 3-formyl-pyridine or pyridine-3-carboxaldehyde) to form the final pymetrozine molecule. google.comgoogle.com This established synthetic pathway underscores the importance of the this compound scaffold for creating pymetrozine analogues and exploring new insecticidal compounds with similar modes of action. The research indicates that upon contact, pymetrozine causes an irreversible blocking of the pest's feeding stylet, leading to cessation of feeding and eventual starvation. google.com

| Precursor | Reactant | Product | Application |

| Aminotriazinone | Nicotinaldehyde | Pymetrozine | Insecticide |

Application in Advanced Materials Research

The electronic properties of nitrogen-rich heterocycles make them attractive candidates for use in advanced materials, particularly in the field of optoelectronics.

Development of Organic Light-Emitting Diode (OLED)-Relevant Compounds

Derivatives of the related 1,3,5-triazine (B166579) isomer have been extensively studied for their application in Organic Light-Emitting Diodes (OLEDs). These molecules often feature a central triazine core linked to various aromatic "arms" through an amino group, forming star-shaped compounds. The combination of the electron-deficient triazine core with electron-rich carbazole (B46965) moieties has been shown to yield materials with promising optoelectronic properties. The amino linkage is crucial for tuning the electronic and conformational characteristics of these molecules. Given these findings, the this compound scaffold presents a logical, analogous platform for the design of new OLED materials.

Exploration of Fluorophores and Optical Properties

The investigation of triazine derivatives as fluorophores is closely linked to their potential in OLEDs. Research into 1,3,5-triazine-carbazole compounds has revealed materials with strong blue photoluminescence, a desirable characteristic for developing efficient light-emitting devices. The optical properties, such as quantum yield and Stokes shift, are heavily influenced by the molecular structure. For instance, certain star-shaped carbazole-triazine compounds exhibit quantum yields suitable for device applications and Stokes shifts that indicate the absence of excited-state proton transfer. The structural features of this compound provide a foundation for synthesizing novel fluorophores with unique optical and electronic profiles.

Precursor Chemistry for Complex Organic Architectures

Beyond its direct applications, this compound and its close analogues are highly valued as building blocks in organic synthesis for creating more complex molecular structures. Reviews of its chemistry highlight that 3-amino-1,2,4-triazines are versatile precursors for a wide range of heterocyclic systems. benthamdirect.com

The presence of the amino group at position 3 provides a reactive site for condensation and cyclization reactions with reagents such as carbonitriles and carbonyls. benthamdirect.comresearchgate.net This reactivity has been exploited to synthesize a variety of fused heterocyclic systems, demonstrating the compound's utility as a scaffold for combinatorial chemistry and drug discovery. Furthermore, the related compound 3-Amino-1,2,4-triazine has been used in coordination chemistry and materials science, for example, as a catalyst to enhance NMR sensitivity and in the structural analysis of molecular interactions in crystals. sigmaaldrich.com

| Precursor Class | Reaction Type | Resulting Architectures |

| 3-Amino-1,2,4-triazines | Condensation/Cyclization | Fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) |

| 3-Amino-1,2,4-triazine | Coordination Chemistry | Supramolecular complexes |

Utilization in Analytical Chemistry as Probes or Reagents

The application of this compound as an active analytical probe or a primary reagent within specific analytical assays is not extensively documented in current scientific literature. Its primary role in the analytical sphere is more passive, centered on its availability as a chemical building block and a reference standard.

Commercially, the compound is available under names such as 5-Azacytosine and is used as a reactant in the synthesis of more complex molecules, such as nucleoside analogs. nih.govsigmaaldrich.com For instance, it serves as a reactant for the enzymatic synthesis of nucleoside analogs using immobilized 2'-deoxyribosyltransferase. sigmaaldrich.com In quality control and research settings, it is available as a certified reference material, sometimes referred to as "Azacitidine Related Compound A," which is used to ensure the accuracy and consistency of analytical instrumentation and methodologies. sigmaaldrich.com

While analytical techniques like mass spectrometry and NMR spectroscopy are used to characterize this compound itself, this represents an analysis of the compound, rather than its use as an analytical tool. nih.gov There is a notable absence of research demonstrating its use as a chemical probe to detect or quantify other substances, or as a key reagent in a developed analytical method. Its inherent chemical properties, such as the presence of an amino group and the triazine ring, suggest potential for nucleophilic substitution and cyclization reactions, which could theoretically be harnessed for analytical purposes, though such applications have not been realized in published research. smolecule.com

Research into Energy-Rich Materials

An investigation into the scientific literature reveals a lack of significant research into this compound as a potential energy-rich material. The field of energetic materials heavily focuses on compounds that can release large amounts of energy upon decomposition, typically those with a high nitrogen content, a positive heat of formation, and a good oxygen balance.

While the broader family of triazine and triazole derivatives is a subject of intense study for creating energetic materials, this research has concentrated on other, specifically substituted, molecules. scirp.orgrsc.org For example, studies highlight compounds like 5-amino-1H-1,2,4-triazole-3-carbohydrazide for the synthesis of energetic salts with high thermal stability. rsc.org Other research explores azo pyrazole (B372694) carboxylic derivatives as potential energetic materials. acs.org

Environmental Behavior and Transformation Research

Environmental Fate Studies in Soil and Water Systems

Research into the environmental fate of 5-Amino-1,2,4-triazin-3(2H)-one, also referred to as ATO in some studies, has revealed its distinct behavior in the presence of common soil minerals. Adsorption and abiotic transformation at the surfaces of metal oxides are considered potential mechanisms for the natural attenuation of this compound in the environment. nih.gov

Batch reactor studies conducted at a controlled pH of 7.0 have investigated the interaction of this compound with ferrihydrite and birnessite, two iron and manganese oxide minerals, respectively. These studies have shown that this compound is highly susceptible to oxidation by birnessite. nih.gov In contrast, it was found to be resistant to oxidation by ferrihydrite. nih.gov

Furthermore, the adsorption of this compound to ferrihydrite was observed to be significantly weaker than that of its parent compound, NTO. nih.gov This suggests a higher potential for mobility in soil and water systems where ferrihydrite is a dominant mineral. The oxidation kinetics by birnessite were found to be independent of the dissolved oxygen concentration. nih.gov

| Mineral | Interaction with this compound | Key Findings | Reference |

|---|---|---|---|

| Birnessite | Oxidation | Highly susceptible to oxidation; nearly complete transformation observed within 5 minutes at a 15 g kg⁻¹ solid to solution ratio. | nih.gov |

| Ferrihydrite | Oxidation | Resistant to oxidation. | nih.gov |

| Ferrihydrite | Adsorption | Adsorption is much weaker compared to its parent compound, NTO. | nih.gov |

Identification and Characterization of Environmental Transformation Products

The transformation of this compound in the environment leads to the formation of several simpler, inorganic compounds. The primary transformation products resulting from the oxidation of this compound by the manganese oxide mineral birnessite have been identified and characterized.

In laboratory studies, the reaction of this compound with birnessite resulted in its nearly complete transformation into urea, carbon dioxide (CO2), and nitrogen gas (N2). nih.gov This rapid degradation into basic inorganic molecules indicates a potential pathway for its complete mineralization in certain environmental compartments.

| Transformation Process | Reactant | Identified Products | Reference |

|---|---|---|---|

| Oxidation by Birnessite | This compound | Urea, Carbon Dioxide (CO₂), Nitrogen Gas (N₂) | nih.gov |

Studies on Photolytic and Metabolic Degradation Pathways

The degradation of this compound is not limited to mineral-mediated oxidation; photolytic and metabolic pathways also play a significant role in its environmental transformation. As this compound can be dissolved in surface and groundwater due to its good water solubility, its fate under sunlight and in the presence of microorganisms is of particular importance. nih.gov

Photolytic Degradation:

Sunlight irradiation can induce the formation of reactive oxygen species (ROS) in water, which can readily participate in the degradation of environmental pollutants. nih.gov Theoretical studies using density functional theory have explored the indirect photolysis of this compound. These studies indicate that while hydrolysis and degradation by superoxide (B77818) are unlikely due to high activation energies, other ROS are more effective. nih.gov

The hydroperoxyl radical can lead to the decomposition of this compound, ultimately contributing to its mineralization. nih.gov Singlet oxygen has been shown to have an even higher reactivity towards this compound. nih.gov The degradation process initiated by singlet oxygen is a multi-step process that begins with its attachment to a carbon atom in the triazine ring. This leads to recyclization, ring-opening, and the sequential elimination of nitrogen gas, ammonia (B1221849), and carbon dioxide. nih.gov

Metabolic Degradation:

| Degradation Pathway | Mechanism | Key Reactive Species/Process | Outcome | Reference |

|---|---|---|---|---|

| Indirect Photolysis | Reaction with Reactive Oxygen Species (ROS) | Hydroperoxyl radical, Singlet oxygen | Decomposition and mineralization into low-weight inorganic compounds (N₂, NH₃, CO₂). | nih.gov |

| Metabolic | Biotransformation of parent compound (NTO) | Reduction by soil bacteria or iron-containing minerals | Formation of this compound. | nih.govnih.gov |

Future Research Directions and Emerging Perspectives

Development of Novel and Efficient Synthetic Routes

The pursuit of novel and efficient synthetic methodologies for 5-Amino-1,2,4-triazin-3(2H)-one and its derivatives is a cornerstone of future research. While established synthetic pathways exist, the development of more streamlined, cost-effective, and environmentally benign processes remains a key objective.

Future synthetic strategies are likely to focus on:

Versatile Synthetic Routes: The development of versatile synthetic routes that allow for the facile introduction of a wide range of substituents onto the triazine core is a primary focus. One such approach involves the reaction of diamines and amidrazones with α-amino acid vicinal tricarbonyl reactive substrates to produce novel heterocyclic α-amino acids. rsc.org

One-Pot Synthesis: Researchers have been exploring one-pot synthesis procedures to improve efficiency. For instance, an improved one-pot synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid has been developed by carefully controlling the molar ratio and concentration of reactants, as well as the temperature and time of the synthesis. researchgate.net

Reaction Optimization: The optimization of reaction conditions to maximize yield and purity is an ongoing effort. Studies have investigated the influence of various factors, such as the molar ratio of reactants and reaction temperature, on the yield of related triazole compounds. researchgate.net

Application of Advanced Spectroscopic and Microscopy Techniques for Structural Details

A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount for elucidating structure-activity relationships. The application of advanced spectroscopic and microscopy techniques is poised to provide unprecedented insights into the compound's structural intricacies.

Future research in this area will likely involve:

Confirmation of Chemical Structures: Spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR will continue to be crucial for confirming the chemical structures of newly synthesized derivatives. mdpi.comnih.gov

X-ray Crystallography: X-ray structural analysis will remain the gold standard for determining the precise three-dimensional arrangement of atoms within the crystal lattice of these compounds. researchgate.net

Advanced Spectroscopic Methods: The application of more advanced techniques, such as two-dimensional NMR spectroscopy and mass spectrometry, will provide deeper insights into the conformational dynamics and intermolecular interactions of these molecules.

Below is a table summarizing the spectroscopic data for a related 1,2,4-triazine (B1199460) derivative, which highlights the types of information that can be obtained through these techniques.

| Spectroscopic Technique | Observed Data |

| IR (KBr, ν(cm⁻¹)) | νNH = 3360, νC═N = 1630, νC═O = 1725 |

| ¹H NMR ((CD₃)₂SO) | 2.1(s, 3H), 7–7.2(mu, 5H); 7.7(s 1H); 7.8(mu, 1H); 9.7(s, 1h) |

Table generated from data in a study on a novel synthetic route to 1,2,4-triazolo-1,3,5-triazin-4-ones derivatives. tandfonline.com

Computational Design and High-Throughput Screening for New Research Targets

The integration of computational design and high-throughput screening (HTS) has revolutionized the process of drug discovery and materials science. These powerful tools are being increasingly applied to the study of 1,2,4-triazine derivatives to identify new research targets and to design molecules with enhanced properties.

Key areas of future research include:

3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), will be employed to develop predictive models that can guide the design of new compounds with improved activity. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking and molecular dynamics simulations will be used to investigate the binding interactions of 1,2,4-triazine derivatives with their biological targets, providing insights into the molecular basis of their activity. nih.govnih.govunipi.it

High-Throughput Screening (HTS): HTS technologies, including cell-based assays and various readout technologies like TR-FRET and luminescence, will be utilized to rapidly screen large libraries of 1,2,4-triazine derivatives to identify promising lead compounds. nuvisan.comwesleyan.edu

The following table provides an overview of computational and screening approaches being applied in this field.

| Technique | Application |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for inhibitory activity. nih.gov |

| Molecular Docking | Predicting binding modes and interactions with target proteins. nih.govnih.govunipi.it |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. nih.gov |

| High-Throughput Screening | Rapidly screening large compound libraries for biological activity. nuvisan.comwesleyan.edu |

Exploration of Undiscovered Molecular Interactions and Biochemical Pathways

A deeper understanding of the molecular interactions and biochemical pathways modulated by this compound is essential for uncovering its full therapeutic potential. Future research will focus on identifying novel biological targets and elucidating the mechanisms by which this compound exerts its effects.

Research in this domain will likely encompass:

Target Identification: Efforts will be directed towards identifying the specific enzymes, receptors, or other biomolecules with which this compound and its derivatives interact. For example, derivatives of this scaffold have been investigated as inhibitors of Fyn kinase and pyruvate (B1213749) dehydrogenase kinases (PDKs). nih.govnih.gov

Pathway Analysis: Once targets are identified, researchers will investigate the broader biochemical pathways that are affected by the compound's activity.

In Silico and In Vitro Studies: A combination of computational (in silico) and experimental (in vitro) approaches will be used to characterize the molecular interactions and to validate the biological activity of these compounds. nih.gov

Integration of Sustainable Chemistry Practices in Synthesis and Application Research

The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. The integration of sustainable practices into the synthesis and application of this compound is a critical future direction.

Key aspects of this research will include:

Green Synthetic Methods: The development of synthetic protocols that utilize environmentally friendly solvents, such as water, and energy-efficient techniques, like sonochemistry and microwave irradiation, is a high priority. nih.govrsc.org

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

A comparison of traditional and green synthetic approaches for related triazine compounds is presented in the table below.

| Parameter | Conventional Heating | Sonochemical Method |

| Reaction Time | Several hours | ~5 minutes |

| Solvent | Organic solvents | Water |

| "Greenness" | Less sustainable | Significantly "greener" |

Table based on findings from a study on the green synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-1,2,4-triazin-3(2H)-one, and how can reaction conditions be optimized?

- The compound is typically synthesized via condensation of hydrazine derivatives with cyanamide precursors, followed by cyclization. Optimization involves adjusting reaction temperature (70–100°C), solvent polarity (e.g., DMSO or acetonitrile), and catalyst selection (e.g., K₂CO₃) to enhance yield and purity . Factorial design experiments (e.g., varying molar ratios and solvents) can systematically identify optimal conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Key techniques include:

- NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 10–12 ppm) .

- HPLC : For purity assessment (>95% typical) and monitoring reaction progress .

- FT-IR : To detect functional groups like C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) .

Q. What are the standard protocols for evaluating the biological activity of triazinone derivatives?

- In vitro assays : Use cell lines (e.g., HeLa or MCF-7) to test cytotoxicity via MTT assays.

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric methods .

- Antimicrobial testing : Apply disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3,6-diamino-substituted triazinones be addressed?

- Regioselectivity issues arise during acylation or alkylation due to competing NH and NH₂ reactivity. Strategies include:

- Protecting groups : Temporarily block NH₂ sites with Boc or Fmoc before functionalizing the NH group .

- Ultrasound-assisted synthesis : Enhances reaction homogeneity and reduces side products (e.g., acetylation under ultrasound at 70°C) .

- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

- Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ variations) to identify outliers or methodological biases.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., aryl vs. alkyl groups) to isolate factors influencing activity .

- Dose-response validation : Repeat assays under standardized conditions (e.g., fixed cell density or incubation time) to confirm reproducibility .

Q. How can hyphenated analytical techniques improve characterization of triazinone derivatives?

- LC-MS/MS : Combines separation with mass analysis to detect trace impurities or degradation products.

- NMR-XRD integration : Correlate solution-state NMR data with solid-state X-ray diffraction to resolve tautomeric forms (e.g., keto-enol equilibria) .

- In situ FT-IR : Monitor real-time reaction dynamics, such as intermediate formation during cyclization .

Methodological Guidance

Designing factorial experiments for optimizing triazinone synthesis

- Use a 2³ factorial design to test variables:

- Factors : Temperature (70°C vs. 100°C), solvent (DMSO vs. acetonitrile), catalyst (K₂CO₃ vs. NaOAc).

- Response : Yield and purity.

Troubleshooting low yields in acylation reactions

- Potential causes : Moisture sensitivity, incomplete deprotection, or side reactions.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.